1-Bromo-4-methylheptane
Overview
Description
1-Bromo-4-methylheptane is a chemical compound with the molecular formula C8H17Br . It is used as an intermediate in the synthesis of Isononylphenol , a material used in the preparation method of UV/heat dual-curing blocked polyisocyanate emulsion .
Synthesis Analysis
This compound can be synthesized by treating 4-methyl-1-pentanol with phosphorous tribromide . The conformational analysis of its liquid-state and solid-state IR and Raman spectra showed the presence of a mixture of PC, PH, and P ′ H conformers .Molecular Structure Analysis
The molecular structure of this compound consists of a chain of eight carbon atoms, with a bromine atom attached to one of the carbon atoms . The molecule has one defined stereocenter .Scientific Research Applications
Synthesis Applications
1-Bromo-4-methylheptane plays a role in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of key synthons for optically active methyl-branched insect pheromones. This process involves chemically selective transformations of specific hexanoates derived from L-(-)-menthol (Ishmuratov et al., 2005). Additionally, it's involved in the production of complex structures like tetracyclo[4.2.0.0 1,7 .0 5,7 ]octane, suggesting its importance in advanced organic synthesis (Alber & Szeimies, 1994).
Chemical Reaction Studies
This compound is also significant in the study of chemical reactions. For example, its role in the reaction of bromine and 1-heptene has been investigated using the MNDO method, highlighting its utility in understanding molecular reactions and catalysis (Miroshnichenko, 1998).
Environmental and Energy Research
In environmental and energy research, compounds related to this compound, like iso-alkanes, have been studied for their biodegradation under methanogenic conditions, providing insights into the environmental impact and treatment of petroleum products (Abu Laban et al., 2015). Additionally, research on the combustion of large hydrocarbons, including 3-methylheptane, offers valuable information for improving fuel efficiency in engines, relevant to both conventional and alternative fuels (Karsenty et al., 2012).
Safety and Hazards
1-Bromo-4-methylheptane is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H227, H302, H315, H319, H335 indicating that it is a flammable liquid, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
1-bromo-4-methylheptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-5-8(2)6-4-7-9/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLAKDCGXYAZCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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